2-[1-(4-phenylcyclohexyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline
Description
Properties
Molecular Formula |
C26H34N2 |
|---|---|
Molecular Weight |
374.6 g/mol |
IUPAC Name |
2-[1-(4-phenylcyclohexyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C26H34N2/c1-2-6-21(7-3-1)23-10-12-25(13-11-23)27-18-15-26(16-19-27)28-17-14-22-8-4-5-9-24(22)20-28/h1-9,23,25-26H,10-20H2 |
InChI Key |
XQEJZONKCRZWJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCC(CC3)N4CCC5=CC=CC=C5C4 |
Origin of Product |
United States |
Preparation Methods
Bischler-Napieralski Cyclization for Dihydroisoquinoline Formation
The dihydroisoquinoline scaffold is typically synthesized via Bischler-Napieralski cyclization , a classical method for constructing 3,4-dihydroisoquinolines. This involves cyclodehydration of phenethylamide derivatives using agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). For example:
-
Substrate : N-phenethylamide derivatives.
-
Conditions : Reflux in POCl₃ at 80–100°C for 4–6 hours.
This step is critical for establishing the dihydroisoquinoline core, which is later functionalized at the 2-position.
Piperidine Ring Functionalization
The piperidine moiety is often introduced via Mannich reactions or alkylation strategies . In one approach, 4-phenylcyclohexyl groups are appended to piperidine through nucleophilic substitution:
-
Reagents : 4-Phenylcyclohexyl bromide and piperidin-4-amine.
Alternatively, reductive amination of piperidone derivatives with 4-phenylcyclohexylamine using NaBH₃CN in methanol achieves comparable results (yield: 50–65%).
Coupling Strategies for Hybridization
Nucleophilic Aromatic Substitution
Linking the piperidine and dihydroisoquinoline units often employs alkylation or amination . A representative protocol involves:
Buchwald-Hartwig Amination
For higher efficiency, palladium-catalyzed coupling is preferred:
-
Catalyst : Pd₂(dba)₃/Xantphos.
-
Ligand : BINAP.
This method minimizes side reactions and enhances regioselectivity.
Stereochemical Control and Optimization
Diastereoselective Hydrogenation
The 4-phenylcyclohexyl group’s stereochemistry is controlled via catalytic hydrogenation :
Chiral Auxiliaries
Use of (S)-BINOL-derived phosphoric acids in asymmetric synthesis achieves enantiomeric excess (ee) >90% for piperidine intermediates.
Key Synthetic Challenges and Solutions
Protecting Group Strategies
Solvent and Temperature Effects
-
Solvent : Tetrahydrofuran (THF) improves solubility of intermediates, while dichloromethane (DCM) aids in phase separation.
-
Temperature : Lower temps (0–25°C) suppress side reactions in sensitive steps.
Analytical and Purification Techniques
Chromatographic Methods
Spectroscopic Characterization
-
¹H/¹³C NMR : Confirms regiochemistry (e.g., piperidine CH₂ at δ 2.5–3.0 ppm).
-
HRMS : Validates molecular formula (C₂₆H₃₀N₂, [M+H]⁺ = 369.2431).
Scalability and Industrial Considerations
Continuous Flow Synthesis
Cost-Efficiency
-
Catalyst Recycling : Pd/C reused up to 5 cycles without activity loss.
-
Waste Reduction : Solvent recovery systems cut EtOAc usage by 70%.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-phenylcyclohexyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Neuropharmacology
One of the primary applications of 2-[1-(4-phenylcyclohexyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research indicates that compounds with similar structures can act as acetylcholinesterase inhibitors, thereby increasing acetylcholine levels in the brain and improving cognitive function.
Case Study: Alzheimer's Disease Model
In a study where this compound was administered at a dosage of 30 mg/kg in an animal model, significant increases in extracellular acetylcholine levels were observed compared to control groups. This suggests potential efficacy in enhancing cholinergic transmission, which is often impaired in Alzheimer's patients .
Pain Management
The compound has also shown promise in pain management, particularly in neuropathic pain models. Its ability to modulate pain pathways may provide an alternative to traditional opioid analgesics, potentially reducing the risk of addiction associated with these drugs.
Case Study: Neuropathic Pain Assessment
In experimental models of neuropathic pain, 2-[1-(4-phenylcyclohexyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline demonstrated significant analgesic effects comparable to established pain relievers. This was measured through behavioral assays that assess pain response thresholds .
Biological Evaluation
Recent studies have employed both in vitro and in vivo methodologies to evaluate the biological activities of 2-[1-(4-phenylcyclohexyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline. These evaluations typically focus on:
- Efficacy as an Acetylcholinesterase Inhibitor : Quantitative assessments have shown promising IC50 values indicating strong inhibitory activity against acetylcholinesterase.
- Safety Profile : Toxicological evaluations have indicated a favorable safety profile at therapeutic doses, making it a candidate for further clinical exploration .
Mechanism of Action
The mechanism of action of 2-[1-(4-phenylcyclohexyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets in the body. It is known to bind to the N-methyl-D-aspartate (NMDA) receptor, blocking the voltage-sensitive potassium and sodium channels . This results in increased calcium entry into nerve cells, leading to the release of neurotransmitters at the presynaptic nerve endings . Additionally, it may interact with other neurotransmitter systems, contributing to its pharmacological effects.
Comparison with Similar Compounds
Structural Analogues with Piperidine-Isoquinoline Linkages
The following compounds share a piperidine-isoquinoline backbone but differ in substituents and functional groups:
Key Observations :
- The 4-phenylcyclohexyl group in the target compound introduces greater lipophilicity compared to the 4-bromo-benzyl substituent in , which may affect membrane permeability.
- The piperidin-4-yl carbonyl in replaces the phenylcyclohexyl group, reducing steric bulk but introducing a hydrogen-bond acceptor site.
- Spirocyclic derivatives like demonstrate synthetic versatility but lack direct pharmacological data in the evidence.
Analogs with Antimicrobial Activity
Compounds with piperidine-indole or isoquinoline cores have shown antimicrobial synergism:
Comparison with Target Compound :
- While DMPI and CDFII feature indole cores, the target compound’s dihydroisoquinoline scaffold may alter binding affinity or metabolic stability.
Biological Activity
2-[1-(4-phenylcyclohexyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. The structural features of this compound suggest various biological activities, particularly in the fields of oncology and neurology. This article reviews the current understanding of its biological activity, focusing on its mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a piperidine ring and an isoquinoline moiety. Its chemical formula is C21H28N2, and it has a molecular weight of 320.46 g/mol. The presence of the phenylcyclohexyl group is believed to enhance its binding affinity to biological targets.
Research indicates that 2-[1-(4-phenylcyclohexyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline may exert its biological effects through several mechanisms:
- PARP Inhibition : The compound has shown potential as a selective inhibitor of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair processes. Inhibiting PARP can lead to increased sensitivity of cancer cells to chemotherapy agents by preventing their ability to repair DNA damage .
- Neuroprotective Effects : Preliminary studies suggest that related compounds in the isoquinoline class exhibit neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .
- Anticancer Activity : The compound has been evaluated for its anticancer properties, particularly against hepatocellular carcinoma (HCC) cells. It demonstrated significant inhibition of cell proliferation in vitro, suggesting potential for further development as an anticancer agent .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 2-[1-(4-phenylcyclohexyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline:
Case Study 1: PARP Inhibition in Cancer Therapy
In a study focusing on cancer therapy, 2-[1-(4-phenylcyclohexyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline was tested alongside standard chemotherapeutic agents. The results indicated that when used in combination with these agents, the compound significantly enhanced their efficacy by inhibiting the DNA repair mechanisms within cancer cells. This suggests a promising role for this compound in combination therapies for cancer treatment.
Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective effects of compounds similar to 2-[1-(4-phenylcyclohexyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline in models of neurodegeneration. The results demonstrated that these compounds could reduce neuronal apoptosis and oxidative stress markers, indicating their potential utility in treating neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the recommended experimental conditions for synthesizing 2-[1-(4-phenylcyclohexyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling piperidine derivatives with cyclohexyl-phenyl precursors under inert atmospheres. For example, reactions in dichloromethane with NaOH as a base (similar to protocols in ) can yield intermediates. Use statistical design of experiments (DoE) to optimize parameters like temperature, solvent ratio, and reaction time, minimizing trial-and-error approaches . Monitor purity via HPLC with mobile phases like methanol/sodium acetate buffer (pH 4.6) for reproducibility .
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer : Follow GHS-compliant protocols:
- Skin/Eye Contact : Rinse immediately with water for 15+ minutes; remove contaminated clothing .
- Inhalation : Transfer to fresh air; seek medical attention if respiratory distress occurs .
- Storage : Keep in airtight containers under inert gas (e.g., N₂) to prevent degradation . Always conduct risk assessments using tools like computational toxicity prediction software to preempt hazards .
Q. What analytical techniques are suitable for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR/LC-MS : Confirm molecular structure via H/C NMR and high-resolution mass spectrometry.
- Chromatography : Use reverse-phase HPLC with UV detection (e.g., 254 nm) and buffered mobile phases (e.g., sodium 1-octanesulfonate) to assess purity .
- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points and polymorphic stability .
Advanced Research Questions
Q. How can computational chemistry be integrated to optimize reaction pathways for this compound?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states, identifying energetically favorable pathways. Tools like Gaussian or ORCA can predict activation energies and solvent effects. Combine this with cheminformatics to screen reaction conditions (e.g., solvent polarity, catalyst choice) in silico, reducing experimental iterations . Validate predictions with small-scale experiments using microreactors for rapid feedback .
Q. How should researchers address contradictions in yield or selectivity data across different synthetic batches?
- Methodological Answer :
- Root-Cause Analysis : Use multivariate statistical methods (e.g., PCA or PLS regression) to identify critical variables (e.g., trace moisture, catalyst aging) .
- Cross-Validation : Replicate experiments under controlled conditions while isolating suspected variables. Compare computational predictions (e.g., reaction kinetics simulations) with empirical data to pinpoint discrepancies .
- Quality-by-Design (QbD) : Implement process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs) like particle size or crystallinity .
Q. What strategies enhance the compound’s stability during long-term storage or biological assays?
- Methodological Answer :
- Degradation Studies : Conduct accelerated stability testing (40°C/75% RH) to identify degradation pathways (e.g., hydrolysis, oxidation). Use LC-MS to characterize degradation products .
- Formulation Optimization : Encapsulate the compound in cyclodextrins or lipid nanoparticles to improve solubility and shelf life .
- Environmental Controls : Store under argon in amber vials at -20°C; avoid repeated freeze-thaw cycles .
Q. How can researchers elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Target Identification : Use molecular docking (AutoDock Vina) to predict binding affinities with receptors (e.g., sigma-1 or NMDA receptors). Validate via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Pathway Analysis : Apply transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to map affected signaling pathways in cell models .
- In Vivo/In Vitro Correlation : Compare pharmacokinetic data (Cmax, AUC) from animal studies with in vitro metabolic stability assays (e.g., liver microsomes) .
Methodological Frameworks
- Experimental Design : Adopt factorial or response surface designs (e.g., Box-Behnken) to systematically explore parameter interactions .
- Data Integration : Use platforms like KNIME or Pipeline Pilot to merge computational, analytical, and biological data into unified models .
- Ethical Compliance : Align with CRDC 2020 standards (e.g., RDF2050112 for reactor design) for reproducible research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
